molecular formula C10H16N2O B026576 4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL CAS No. 59578-64-2

4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL

Cat. No. B026576
CAS RN: 59578-64-2
M. Wt: 180.25 g/mol
InChI Key: DAUCYRIVLLXANE-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its common name (if any), and its classification (e.g., organic, inorganic, etc.).



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Pharmaceutical Research : This compound serves as a functional building block for pharmaceutical research. It was highlighted in a study on the synthesis of a specific compound that could be useful in drug development (G. Bish et al., 2010).

  • Cancer Studies : The compound plays a role in the study of nasal cavity tumors induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, showing the importance of DNA modification in cancer development (S. Hecht et al., 1987).

  • Chemical Analysis : Molecularly imprinted polymers specific to this compound have been developed for analyzing chemical substances, demonstrating its application in analytical chemistry (Zhi-dan Zhang et al., 2013).

  • Biomarker Research : It is used as a biomarker for assessing human exposure to tobacco-specific nitrosamines, which is important for studying the impact of tobacco use on health (Krishnegowda Gowdahalli et al., 2010).

  • Metal-Organic Frameworks : In materials science, derivatives of this compound have been used to construct metal-organic frameworks, a class of compounds with potential applications in various fields (X. Wang et al., 2014).

  • Tobacco-Related Cancer Research : The compound's metabolism has been studied in human lung and liver microsomes, providing insights into the role of cytochrome P-450 in tobacco-related cancers (T. Smith et al., 1992).

  • Photocatalytic Properties : In the field of photocatalysis, derivatives of this compound have been used to degrade pollutants under visible light, demonstrating its environmental application (Yunyin Niu et al., 2018).

Safety And Hazards

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Future Directions

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I hope this helps, and I apologize for not being able to provide more specific information on “4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL”. If you have any other questions or need further clarification, feel free to ask.


properties

IUPAC Name

4-(methylamino)-4-pyridin-3-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-11-10(5-3-7-13)9-4-2-6-12-8-9/h2,4,6,8,10-11,13H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUCYRIVLLXANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCCO)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482801
Record name 4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL

CAS RN

59578-64-2
Record name 4-(N-METHYLAMINO)-4-(3-PYRIDYL)BUTANE-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL
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4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL
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4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL
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4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL
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4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL
Reactant of Route 6
4-(N-Methylamino)-4-(3-pyridyl)butane-1-OL

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